

# A Comparative Analysis of Levocloperastine Fendizoate Bioavailability from Different Oral Suspension Formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Levocloperastine fendizoate*

Cat. No.: *B602097*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of different oral suspension formulations of **levocloperastine fendizoate**, a non-opioid antitussive agent. While direct comparative studies on the bioavailability of different salt forms of levocloperastine are not readily available in the public domain, this document synthesizes available pharmacokinetic data for **levocloperastine fendizoate** and presents a detailed analysis of a bioequivalence study comparing two different oral suspension formulations. This information is crucial for understanding the absorption characteristics of levocloperastine and for the development of effective oral dosage forms.

## Executive Summary

Levocloperastine is an antitussive agent with a dual mechanism of action, targeting both the central nervous system's cough center and peripheral cough receptors.<sup>[1][2]</sup> The fendizoate salt is commonly used in oral suspension formulations. Pharmacokinetic studies in healthy volunteers have shown that after oral administration of a **levocloperastine fendizoate** suspension, the drug is gradually absorbed, with an oral bioavailability exceeding 40%.<sup>[3]</sup> A bioequivalence study comparing a test and a reference oral suspension of **levocloperastine fendizoate** demonstrated comparable bioavailability between the two formulations under fasting conditions.

# Pharmacokinetic Profile of Levocloperastine Fendizoate

Following oral administration of a 70.8 mg **levocloperastine fendizoate** oral suspension (equivalent to 36 mg of the active principle), the following pharmacokinetic parameters have been observed in healthy volunteers.[3]

Table 1: Pharmacokinetic Parameters of **Levocloperastine Fendizoate** Oral Suspension[3]

| Parameter                                | Value  | Unit    |
|------------------------------------------|--------|---------|
| Peak Plasma Concentration (Cmax)         | 10     | µg/L    |
| Time to Peak Plasma Concentration (Tmax) | 2 to 4 | hours   |
| Oral Bioavailability                     | >40    | %       |
| Lag-time before detection                | ~45    | minutes |

## Bioequivalence of Levocloperastine Fendizoate Oral Suspensions

A bioequivalence study was conducted to compare a test formulation of **levocloperastine fendizoate** oral suspension against a commercial reference product. The study demonstrated that the two formulations are bioequivalent in terms of rate and extent of absorption.[4]

Table 2: Comparative Pharmacokinetic Parameters of Two **Levocloperastine Fendizoate** Oral Suspensions[4]

| Formulation          | AUC <sub>0-t</sub> (ng*h/mL) | Cmax (ng/mL) | Tmax (h)     |
|----------------------|------------------------------|--------------|--------------|
| Test Suspension      | 10,611                       | 55.2         | Not Reported |
| Reference Suspension | 10,326                       | 68.0         | Not Reported |

Note: While specific Tmax values were not provided in the summary, the study concluded bioequivalence, suggesting similar time courses of absorption.

## Experimental Protocols

### Pharmacokinetic Study in Healthy Volunteers[3]

- Study Design: Single-dose, crossover study.
- Subjects: 12 healthy volunteers (six males and six females).
- Dosage: 10 mL of an oral suspension containing 70.8 mg of **levocloperastine fendizoate**.
- Sampling: Blood samples were collected at various time points to determine plasma concentrations of levocloperastine.
- Analytical Method: Not specified in the provided summary.

### Bioequivalence Study of Oral Suspensions[4]

- Study Design: Open-label, single-dose, 2-period crossover, randomized design.
- Subjects: 36 healthy volunteers.
- Conditions: Fasting conditions.
- Dosage: A single dose of the test or reference **levocloperastine fendizoate** oral suspension (708 mg/100 mL).
- Bioequivalence Criteria: The 90% confidence intervals for the ratio of the geometric means of AUC<sub>0-t</sub> and Cmax were required to be within the range of 80-125%.

## Mechanism of Action of Levocloperastine

Levocloperastine exerts its antitussive effect through a dual mechanism of action, involving both central and peripheral pathways.

- Central Action: It acts on the bulbar cough center in the brainstem.

- Peripheral Action: It has an effect on peripheral cough receptors in the tracheobronchial tree.

This dual action contributes to its efficacy in suppressing cough.[\[1\]](#)[\[2\]](#)



[Click to download full resolution via product page](#)

Caption: Dual mechanism of action of levocloperastine.

## Experimental Workflow for Bioequivalence Study

The following diagram illustrates a typical workflow for a bioequivalence study of oral drug formulations.



[Click to download full resolution via product page](#)

Caption: Workflow for a two-period crossover bioequivalence study.

## Conclusion

The available data indicates that **levocloperastine fendizoate** oral suspension is well-absorbed, with a bioavailability of over 40%. While direct comparisons of different salt forms are lacking, a bioequivalence study has confirmed that different oral suspension formulations of the fendizoate salt can provide comparable systemic exposure. The dual mechanism of action, targeting both central and peripheral cough pathways, underscores its therapeutic potential. Further research into the influence of different salt forms on the bioavailability and clinical efficacy of levocloperastine would be beneficial for optimizing its therapeutic use.

### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. researchgate.net [researchgate.net]
- 2. aesculapius.it [aesculapius.it]
- 3. Therapeutic Use of Levocloperastine as an Antitussive Agent - Page 3 [medscape.com]
- 4. WO2019004953A1 - Levocloperastine fendizoate suspension having enhanced dissolution and resuspendability - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comparative Analysis of Levocloperastine Fendizoate Bioavailability from Different Oral Suspension Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b602097#bioavailability-comparison-of-different-levocloperastine-fendizoate-salt-forms>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)